molecular formula C10H5N3O3 B13639330 5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13639330
M. Wt: 215.16 g/mol
InChI Key: WQWRUILVFFZLRM-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1341851-05-5) is a high-purity, heterocyclic organic compound offered as a key chemical intermediate for research and development. This compound features a 1,2,4-oxadiazole core substituted with a 4-cyanophenyl group and a carboxylic acid functional group . These moieties make it a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules and for use in structure-activity relationship (SAR) studies. The carboxylic acid group allows for further derivatization, such as the formation of amides or esters, while the cyanophenyl group can serve as a precursor to other functional groups. As a specialist 1,2,4-oxadiazole, it is of significant interest in the development of novel pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers • CAS Number: 1341851-05-5 • Molecular Formula: C 10 H 5 N 3 O 3 • Molecular Weight: 215.17 g/mol

Properties

Molecular Formula

C10H5N3O3

Molecular Weight

215.16 g/mol

IUPAC Name

5-(4-cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H5N3O3/c11-5-6-1-3-7(4-2-6)9-12-8(10(14)15)13-16-9/h1-4H,(H,14,15)

InChI Key

WQWRUILVFFZLRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Specific Preparation Methods for 5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Amidoxime and Carboxylic Acid Derivative Cyclization

The classical and most widely used method involves the cyclization of an amidoxime with a carboxylic acid or its activated derivatives (e.g., esters, anhydrides, or acyl chlorides). For this compound, the key intermediate amidoxime is typically prepared from 4-cyanobenzonitrile.

Reaction Scheme
  • Synthesis of amidoxime from 4-cyanobenzonitrile by reaction with hydroxylamine hydrochloride.
  • Activation of 3-carboxylic acid or ester derivative (e.g., methyl or ethyl ester of oxadiazole-3-carboxylic acid) using coupling reagents such as EDC, DCC, CDI, or TBTU.
  • Cyclodehydration of the amidoxime and activated acid derivative to form the 1,2,4-oxadiazole ring.
Reaction Conditions and Yields
  • Catalysts: Pyridine or tetrabutylammonium fluoride (TBAF) improve yields.
  • Solvents: Commonly used solvents include ethanol, acetonitrile, or toluene.
  • Temperature: Reflux conditions (~80–110 °C) are typical.
  • Yields: Moderate to good yields ranging from 61% to 93% have been reported using optimized one-pot procedures with Vilsmeier reagent activation.

One-Pot Synthesis via Vilsmeier Reagent Activation

Zarei et al. reported a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles by activating the carboxylic acid group with Vilsmeier reagent, allowing direct cyclization with amidoximes.

  • Advantages: Simple purification, readily available starting materials, and good to excellent yields (61–93%).
  • Limitations: Requires careful handling of Vilsmeier reagent and control of reaction conditions to avoid side reactions.

Use of Carbonyldiimidazole (CDI) as Coupling Agent

An alternative approach involves the use of CDI to activate aromatic carboxylic acids for cyclization with amidoximes. This method was applied in the synthesis of related 1,2,4-oxadiazole derivatives:

  • Procedure: Amidoxime and aromatic carboxylic acid are reacted in acetonitrile with CDI under reflux for 12 hours.
  • Outcome: Efficient cyclization to yield the target oxadiazole carboxylic acid derivatives in good yields.

Continuous Flow Microreactor Synthesis

Rapid multistep synthesis of 1,2,4-oxadiazoles has been demonstrated using continuous microreactor technology, enabling:

  • Shortened reaction times from days to minutes.
  • Efficient synthesis of small molecule libraries.
  • Applicability to bis-substituted 1,2,4-oxadiazoles, potentially adaptable for cyanophenyl derivatives.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime, acyl chloride, pyridine/TBAF 50–80 Simple, well-established Side products, purification issues
Amidoxime + Activated Acid (Vilsmeier Reagent) Amidoxime, carboxylic acid, Vilsmeier reagent 61–93 One-pot, good yields, simple purification Handling Vilsmeier reagent
Amidoxime + Carboxylic Acid + CDI Amidoxime, aromatic acid, CDI, reflux 60–85 Mild conditions, good yields Longer reaction times
Homocoupling of Chloroarylaldoximes Arylaldoxime, NCS, Cs2CO3 19–78 Green, simple, uses single substrate Limited substrate scope
Continuous Flow Microreactor Arylnitriles, activated carbonyls, microreactor 45–90 Rapid, scalable, efficient Requires specialized equipment

Experimental Notes and Purification

  • Amidoximes are typically prepared by reacting nitriles (e.g., 4-cyanobenzonitrile) with hydroxylamine hydrochloride in ethanol or aqueous media.
  • Activation of carboxylic acids is critical for efficient cyclization; common activating agents include carbodiimides (EDC, DCC), CDI, or Vilsmeier reagent.
  • Reaction monitoring by TLC or HPLC is recommended to optimize reaction times.
  • Purification often involves recrystallization or chromatographic techniques; some methods report simple filtration after precipitation.
  • Use of solvents like acetonitrile or ethanol is common, with some methods emphasizing green chemistry principles by minimizing toxic solvents.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Esters or amides of the original compound.

Scientific Research Applications

5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The nitrile and carboxylic acid groups can also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the oxadiazole ring significantly influences solubility, acidity, and molecular interactions. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight pKa (Predicted) LogP (Estimated)
5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Cyanophenyl C₁₀H₆N₃O₃ 231.18 ~2.7 ~1.8
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Bromophenyl C₉H₅BrN₂O₃ 269.05 2.74 2.2
5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Fluorophenyl C₉H₅FN₂O₃ 208.14 ~2.8 1.5
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl C₄H₄N₂O₃ 128.09 ~2.5 0.3

Key Observations :

  • Hydrophobicity: The bromophenyl analog exhibits higher LogP (2.2) due to the bulky bromine atom, whereas the cyano group balances polarity and lipophilicity (LogP ~1.8) .

Biological Activity

Overview

5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the 1,2,4-oxadiazole family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a detailed examination of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered oxadiazole ring with a carboxylic acid group and a cyanophenyl substituent. The unique arrangement of nitrogen and oxygen atoms within the ring contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazoles, particularly derivatives like this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)2.41Disruption of mitochondrial membrane potential
PANC-1 (Pancreatic)Data Not AvailablePotential inhibition of cell cycle progression

The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM , indicating strong potential as an anticancer agent . Flow cytometry analyses revealed that it induces apoptosis through the activation of caspase pathways .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound can disrupt normal cell cycle progression by affecting key regulatory proteins .

Case Studies

A study conducted by Maftei et al. demonstrated the synthesis and evaluation of various oxadiazole derivatives, including this compound. The study reported that modifications to the oxadiazole core could enhance biological activity and selectivity against cancer cells .

Another investigation focused on the structure-activity relationship (SAR) among different oxadiazole derivatives. It was found that the presence of electron-withdrawing groups like cyanophenyl significantly increased the anticancer potency compared to other substituents .

Broader Biological Activities

Beyond anticancer properties, compounds in the oxadiazole family have shown promise in various other biological activities:

  • Antimicrobial Activity : Several derivatives have been reported to possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some studies indicate that oxadiazoles can modulate inflammatory pathways.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in multiple cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates cytokine production

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how is reaction progress monitored?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives). Temperature control (e.g., 80–120°C) and reaction time optimization are critical for yield . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm final product purity .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons, cyano groups, and oxadiazole ring signals. For example, the cyano group (C≡N) appears as a singlet in 13^{13}C NMR (~115 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (carboxylic acid C=O) validate functional groups .

Q. How is purification achieved for this compound, and what solvents are optimal?

  • Methodology : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) removes unreacted precursors. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in oxadiazole ring formation?

  • Methodology :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis to accelerate cyclization .
  • Solvent Optimization : Replace DMF with dimethylacetamide (DMA) to reduce side reactions .
  • Stoichiometric Adjustments : Increase molar equivalents of activating agents (e.g., POCl3_3) for amidoxime intermediates .

Q. How do structural analogs with chloro or methyl substituents differ in reactivity and bioactivity?

  • Comparative Analysis :

  • Reactivity : Chlorophenyl analogs undergo nucleophilic substitution (e.g., with amines) at the para position, while methyl groups hinder such reactions .
  • Bioactivity : Chloro-substituted derivatives show enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) compared to cyano derivatives, likely due to increased lipophilicity .

Q. What strategies resolve contradictions in spectral data interpretation for oxadiazole derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Computational Modeling : Density functional theory (DFT) predicts 13^{13}C chemical shifts to validate experimental NMR assignments .

Biological and Mechanistic Questions

Q. What in vitro assays evaluate the biological activity of this compound?

  • Methodology :

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorometric assays (IC50_{50} determination) .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, B. subtilis) .

Q. How does the cyano group influence binding interactions in molecular docking studies?

  • Mechanistic Insight : The cyano group forms hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) and enhances π-π stacking with hydrophobic pockets, improving binding affinity (ΔG: −9.2 kcal/mol) compared to carboxylate analogs .

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